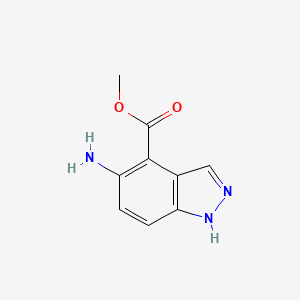
1-Cyclopropylpyrrolidin-3-amine
Vue d'ensemble
Description
1-Cyclopropylpyrrolidin-3-amine is a chemical compound with the CAS Number: 936221-78-2 . It has a molecular weight of 126.2 . The compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through two main synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H14N2 . The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .Physical and Chemical Properties Analysis
This compound has a molecular weight of 126.2 . The compound is predicted to have a boiling point of 173.7±8.0 °C and a density of 1.104±0.06 g/cm3 . The pKa value is predicted to be 9.96±0.40 .Applications De Recherche Scientifique
Enantioselective Synthesis Applications
- Enantioselective Synthesis : 1-Cyclopropylpyrrolidin-3-amine is utilized in the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process is significant for enantioselective synthesis, preserving the enantiomeric purity from the electrophilic center of the cyclopropane to the acyclic product. An application includes the synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Photochemical Conversion Applications
- Photochemical Conversion : This compound is involved in the photochemical conversion of aminocyclopropanes into 1-aminonorbornanes. This reaction is part of a broader strategy that aims at introducing sp3-rich motifs in drug discovery, offering diverse substitution patterns on a saturated carbocyclic framework. This method demonstrates potential bioisosteric roles and has applications in organic chemistry, medicinal chemistry, and optical materials (Staveness et al., 2019).
Catalysis and Synthesis Applications
- Catalytic [3 + 1]-Annulation Reactions : this compound plays a role in catalytic [3 + 1]-annulation reactions between cyclopropane 1,1-diester and aromatic amine. This approach allows the synthesis of azetidines and tetrahydroquinolines, which are biologically significant (Han et al., 2016).
Pharmaceutical Applications
- Pharmaceutical Applications : In pharmaceutical research, this compound is involved in the synthesis of inhibitors like ABT-888, a Poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment. It exhibits significant enzyme potency and cellular potency, demonstrating the compound's relevance in medicinal chemistry (Penning et al., 2009).
Cyclopropane Derivative Synthesis
- Synthesis of Cyclopropane Derivatives : It's used in the synthesis of cyclopropane derivatives like 1-(arylsulfonyl)cyclopropanol, demonstrating its role in the development of novel synthetic methodologies for compounds with potential applications in various fields (Liu et al., 2008).
Antitumor Agent Synthesis
- Antitumor Agent Synthesis : The compound is significant in the synthesis of antitumor agents, like 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids. Modifications in this compound's structure have shown effectiveness in in vitro and in vivo antitumor assays, comparable to established treatments (Tomita et al., 2002).
Biocatalytic Routes in Drug Synthesis
- Biocatalytic Routes in Drug Synthesis : this compound is also significant in biocatalytic routes for synthesizing key building blocks of drugs like the anti-thrombotic agent ticagrelor. This showcases its role in sustainable and efficient drug synthesis (Hugentobler et al., 2016).
Orientations Futures
While specific future directions for 1-Cyclopropylpyrrolidin-3-amine are not mentioned in the available literature, pyrrolidine derivatives are of significant interest in medicinal chemistry . They are used to obtain compounds for the treatment of various human diseases . This suggests that this compound could potentially be explored for its medicinal properties in future research.
Propriétés
IUPAC Name |
1-cyclopropylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-3-4-9(5-6)7-1-2-7/h6-7H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISMTKYGUDKXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


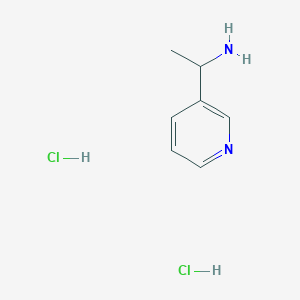

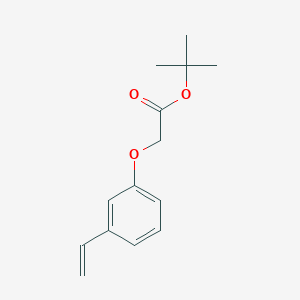
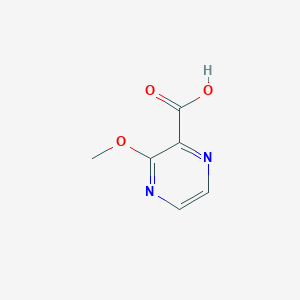

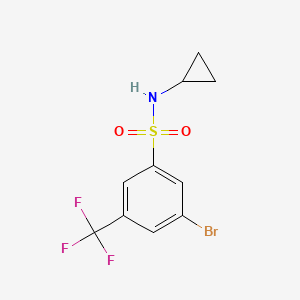



![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)
![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)


